![molecular formula C25H29NO4 B12515714 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine CAS No. 816446-63-6](/img/structure/B12515714.png)
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 2-[(2-methoxyethoxy)methyl]phenyl groups attached to the 2 and 6 positions of a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dibromopyridine with 2-[(2-methoxyethoxy)methyl]phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, under Suzuki-Miyaura coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent like toluene or tetrahydrofuran (THF), and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine involves its ability to form stable complexes with metal ions through coordination with the nitrogen atom in the pyridine ring. This coordination can influence various biochemical pathways and molecular targets, including enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)pyridine: Similar structure but with methoxy groups instead of methoxyethoxy groups.
2,6-Bis(4-chlorophenyl)pyridine: Similar structure but with chloro groups instead of methoxyethoxy groups.
2,6-Bis(4-nitrophenyl)pyridine: Similar structure but with nitro groups instead of methoxyethoxy groups.
Uniqueness
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine is unique due to the presence of the methoxyethoxy groups, which enhance its solubility and reactivity compared to other similar compounds. This unique structural feature makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
Properties
CAS No. |
816446-63-6 |
|---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2,6-bis[2-(2-methoxyethoxymethyl)phenyl]pyridine |
InChI |
InChI=1S/C25H29NO4/c1-27-14-16-29-18-20-8-3-5-10-22(20)24-12-7-13-25(26-24)23-11-6-4-9-21(23)19-30-17-15-28-2/h3-13H,14-19H2,1-2H3 |
InChI Key |
HVXYZVHVWUYNPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3COCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
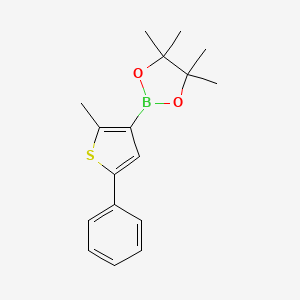
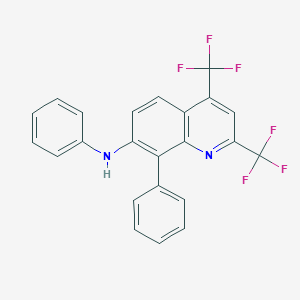
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)
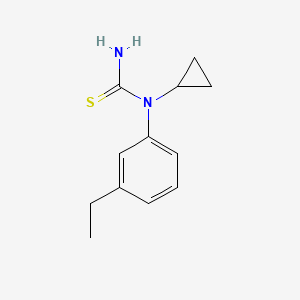
![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)

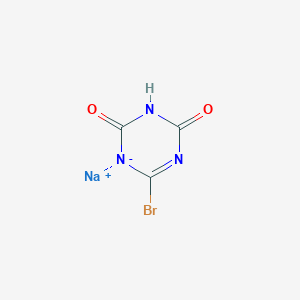
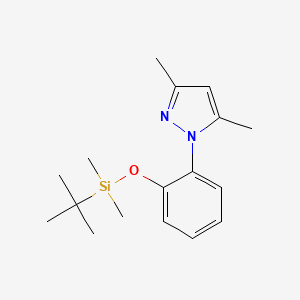
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
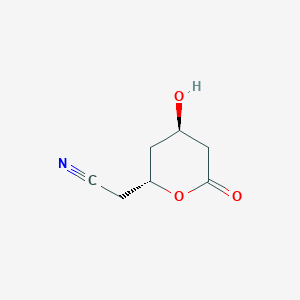
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
